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Compound of Interest

Compound Name: Cyclohexanone-d10

Cat. No.: B056445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for

producing Cyclohexanone-d10, a fully deuterated analog of cyclohexanone. This isotopologue

is a valuable tool in various scientific disciplines, including mechanistic studies,

pharmacokinetic analysis in drug development, and as an internal standard in analytical

chemistry. This document details experimental protocols, presents quantitative data, and

illustrates the synthetic workflows.

Introduction
Cyclohexanone-d10 (C₆D₁₀O) is a stable, non-radioactive isotopologue of cyclohexanone

where all ten hydrogen atoms have been replaced with deuterium.[1] This complete deuteration

results in a molecular weight increase of 10 Da while maintaining the chemical reactivity of its

non-deuterated counterpart.[1] Its primary applications stem from the kinetic isotope effect

(KIE), where the substitution of hydrogen with deuterium can significantly alter the rate of

chemical reactions involving C-H bond cleavage. This property is particularly useful in drug

metabolism studies to enhance metabolic stability. Furthermore, its distinct mass makes it an

excellent internal standard for mass spectrometry-based quantification. Commercial sources

typically offer Cyclohexanone-d10 with an isotopic purity of 98% or higher.[2][3]
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The preparation of Cyclohexanone-d10 can be broadly approached through three main

strategies:

Direct Hydrogen-Deuterium (H/D) Exchange on Cyclohexanone: This method involves the

direct replacement of the hydrogen atoms of cyclohexanone with deuterium from a

deuterium source, typically heavy water (D₂O), often facilitated by a catalyst.

Oxidation of a Deuterated Precursor (Cyclohexanol-d11 or Cyclohexanol-d12): This route

requires the synthesis of a fully or partially deuterated cyclohexanol, which is then oxidized

to the corresponding ketone.

Catalytic Deuteration of a Deuterated Aromatic Precursor (Phenol-d6): This industrial-style

approach involves the reduction of a deuterated phenol using deuterium gas in the presence

of a metal catalyst.

This guide will focus on the first two methods as they are more commonly accessible for

laboratory-scale synthesis.

Method 1: Direct Hydrogen-Deuterium Exchange
Direct H/D exchange is an attractive method due to the commercial availability of

cyclohexanone and D₂O. The exchange is typically catalyzed by either a base or an acid.

Base-catalyzed exchange is generally more efficient for ketones due to the formation of an

enolate intermediate.

Experimental Protocol: Base-Catalyzed H/D Exchange
This protocol is a representative procedure for the preparative scale synthesis of

Cyclohexanone-d10 via base-catalyzed H/D exchange.

Materials:

Cyclohexanone

Deuterium oxide (D₂O, 99.8 atom % D)

Anhydrous potassium carbonate (K₂CO₃)
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Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A mixture of cyclohexanone (1 equivalent), anhydrous potassium carbonate (0.5

equivalents), and deuterium oxide (10 equivalents) is placed in a heavy-walled, sealed

reaction vessel.

The reaction mixture is heated to 150-180°C with vigorous stirring for 48-72 hours. The

progress of the deuteration can be monitored by ¹H NMR by taking aliquots from the reaction

mixture.

After cooling to room temperature, the organic layer is separated. The aqueous layer is

extracted three times with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed by rotary evaporation.

The crude product is purified by distillation to yield Cyclohexanone-d10.

Quantitative Data:

Parameter Value

Typical Yield 60-75%

Isotopic Purity >98 atom % D

Boiling Point 155-156 °C

Workflow for Direct H/D Exchange
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Workflow for Direct H/D Exchange Synthesis of Cyclohexanone-d10

Reaction

Work-up

Purification

Cyclohexanone + D2O + K2CO3

Heating in a sealed vessel
(150-180°C, 48-72h)

Extraction with Dichloromethane

Drying with MgSO4

Solvent Removal

Distillation

Cyclohexanone-d10

Click to download full resolution via product page

Caption: General workflow for the synthesis of Cyclohexanone-d10 via base-catalyzed H/D

exchange.
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Method 2: Oxidation of Deuterated Cyclohexanol
This method provides a high degree of isotopic incorporation, provided a fully deuterated

cyclohexanol precursor is used. The synthesis of the deuterated alcohol is the key step,

followed by a standard oxidation reaction.

Step 1: Synthesis of Cyclohexanol-d12
A common route to deuterated alcohols is the reduction of the corresponding ketone with a

deuteride-donating reducing agent.

Experimental Protocol: Synthesis of Cyclohexanol-d12

Materials:

Cyclohexanone-d10 (prepared as in Method 1 or commercially sourced)

Lithium aluminum deuteride (LiAlD₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

D₂O

Procedure:

A solution of Cyclohexanone-d10 (1 equivalent) in anhydrous diethyl ether is added

dropwise to a stirred suspension of lithium aluminum deuteride (0.3 equivalents) in

anhydrous diethyl ether at 0°C under an inert atmosphere.

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

The reaction is quenched by the slow, sequential addition of D₂O, followed by a 15% sodium

deuteroxide (NaOD) in D₂O solution, and then more D₂O.

The resulting precipitate is filtered off and washed with diethyl ether.

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed by rotary evaporation to yield Cyclohexanol-d12.
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Step 2: Oxidation of Cyclohexanol-d12 to
Cyclohexanone-d10
A standard Jones oxidation or a milder oxidation using sodium hypochlorite can be employed.

The following protocol uses sodium dichromate.

Experimental Protocol: Oxidation of Cyclohexanol-d12

Materials:

Cyclohexanol-d12

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

Concentrated sulfuric acid (H₂SO₄)

Water

Diethyl ether

Procedure:

A solution of sodium dichromate dihydrate in water is prepared, and concentrated sulfuric

acid is carefully added while cooling in an ice bath.

The prepared oxidizing solution is added dropwise to a stirred solution of Cyclohexanol-d12

in diethyl ether, maintaining the temperature between 20-30°C.

After the addition is complete, the mixture is stirred at room temperature for 2 hours.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with saturated sodium bicarbonate solution, then

with brine, and dried over anhydrous magnesium sulfate.

The solvent is removed by distillation, and the resulting Cyclohexanone-d10 is purified by

fractional distillation.
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Quantitative Data:

Step Product Typical Yield Isotopic Purity

1 Cyclohexanol-d12 85-95% >98 atom % D

2 Cyclohexanone-d10 70-85% >98 atom % D

Workflow for the Oxidation of Deuterated Cyclohexanol
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Workflow for Cyclohexanone-d10 Synthesis via Oxidation

Step 1: Reduction

Step 2: Oxidation

Cyclohexanone-d10 + LiAlD4

Reaction in Diethyl Ether
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Caption: Two-step synthesis of Cyclohexanone-d10 involving the reduction of a deuterated

ketone followed by oxidation.

Conclusion
The synthesis of Cyclohexanone-d10 can be effectively achieved through multiple routes. The

direct H/D exchange method is atom-economical but may require harsh conditions and

extended reaction times to achieve high levels of deuteration. The oxidation of a deuterated

precursor, Cyclohexanol-d12, is a reliable method that can provide high isotopic purity, with the

main challenge being the synthesis of the deuterated starting material. The choice of synthetic

route will depend on the available starting materials, equipment, and the desired scale of the

synthesis. The protocols and data presented in this guide provide a solid foundation for

researchers to produce Cyclohexanone-d10 for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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